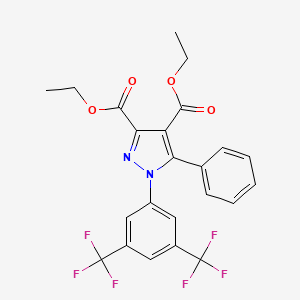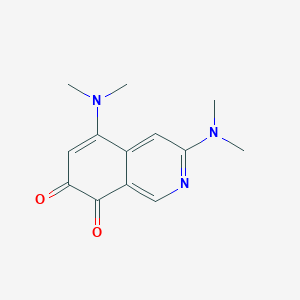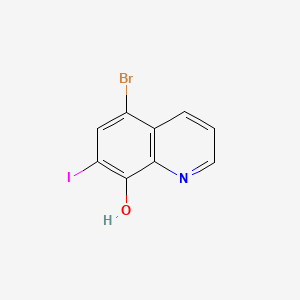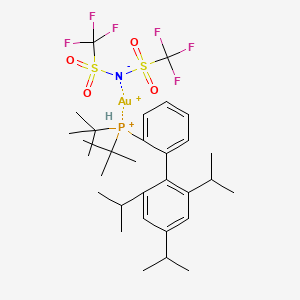![molecular formula C16H14N2O2 B12895879 4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline CAS No. 89752-96-5](/img/structure/B12895879.png)
4-[2-(4-Methoxyphenyl)-1,3-oxazol-5-yl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a methoxyphenyl group attached to the oxazole ring, which is further connected to an aniline moiety. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline typically involves the formation of the oxazole ring followed by the introduction of the methoxyphenyl and aniline groups. One common method involves the cyclization of an appropriate precursor, such as a 2-amino-4-methoxybenzaldehyde, with a suitable reagent like acetic anhydride or phosphorus oxychloride. The reaction conditions often require heating and the use of a solvent like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline may involve more scalable and efficient methods. These could include continuous flow synthesis techniques, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives.
科学的研究の応用
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline can be compared with other similar compounds, such as:
4-(2-(4-Cyanophenyl)oxazol-5-yl)aniline: Similar structure but with a cyanophenyl group instead of a methoxyphenyl group.
4-(2-(4-Morpholinyl)oxazol-5-yl)aniline: Contains a morpholinyl group, which imparts different chemical and biological properties.
4-(2-(4-Methylphenyl)oxazol-5-yl)aniline: Features a methylphenyl group, leading to variations in reactivity and applications.
The uniqueness of 4-(2-(4-Methoxyphenyl)oxazol-5-yl)aniline lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
89752-96-5 |
|---|---|
分子式 |
C16H14N2O2 |
分子量 |
266.29 g/mol |
IUPAC名 |
4-[2-(4-methoxyphenyl)-1,3-oxazol-5-yl]aniline |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-8-4-12(5-9-14)16-18-10-15(20-16)11-2-6-13(17)7-3-11/h2-10H,17H2,1H3 |
InChIキー |
RBPSHBQPBQQNMK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Phenyl-5-{[(quinolin-8-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine](/img/structure/B12895810.png)
![1H-Pyrrolo[2,3-b]pyridine hydrate](/img/structure/B12895818.png)
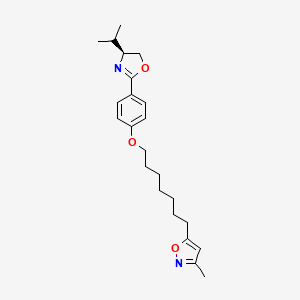
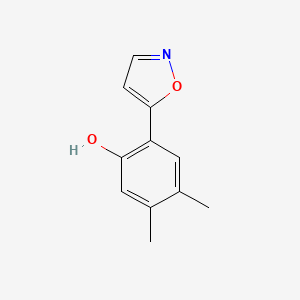
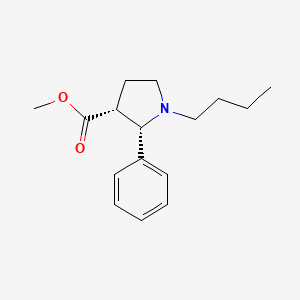
![Imidazo[1,2-a]pyrazin-8-amine, N-[2-(4-morpholinyl)ethyl]-3-phenyl-](/img/structure/B12895834.png)

